molecular formula C17H23NO5 B570501 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1217689-78-5

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B570501
M. Wt: 321.373
InChI Key: HMAXDKCSXKNKKD-OLZOCXBDSA-N
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Description

“(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H23NO5 . It has a molecular weight of 321.4 g/mol . The IUPAC name for this compound is (3R,4S)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid .


Molecular Structure Analysis

The compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring are a carboxylic acid group, a tert-butoxycarbonyl group, and a 2-methoxyphenyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.4 g/mol . It has a computed XLogP3-AA value of 2.1, which gives an indication of its hydrophobicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The rotatable bond count is 5 .

Scientific Research Applications

Applications in Drug Discovery

Pyrrolidine rings, as found in the compound of interest, are prevalent in medicinal chemistry due to their stereochemistry and ability to explore pharmacophore space. The pyrrolidine scaffold is instrumental in developing compounds for treating human diseases due to its non-planarity and sp3 hybridization, which enhances three-dimensional coverage and target selectivity. Studies have emphasized the versatility of the pyrrolidine ring in synthesizing bioactive molecules with novel biological profiles, underscoring its significance in drug discovery efforts (Giovanna Li Petri et al., 2021).

Material Science and Antioxidant Properties

Research on natural carboxylic acids, which share functional groups with the compound , reveals their potential in material science, especially due to their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship studies indicate that natural carboxylic acids' antioxidant properties are closely tied to their structural configuration, including the presence and positioning of hydroxyl groups and conjugated bonds. These insights are crucial for designing materials with desired bioactivity profiles, leveraging the inherent properties of carboxylic acids for applications in biodegradable materials and as bioactive coatings (B. Godlewska-Żyłkiewicz et al., 2020).

Biocatalysis and Biorenewable Chemicals

The role of carboxylic acids in biocatalysis and as precursors for biorenewable chemicals is another area of significant interest. Carboxylic acids, including those structurally related to the compound of interest, are pivotal in fermentative processes to produce biofuels and bioplastics. Understanding the inhibition mechanisms of carboxylic acids on microbial fermentative pathways is essential for engineering robust microbial strains for industrial bioprocesses, highlighting the dual role of carboxylic acids as both valuable products and potential inhibitors in biotechnological applications (L. Jarboe et al., 2013).

properties

IUPAC Name

(3R,4S)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAXDKCSXKNKKD-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680157
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS RN

1217689-78-5
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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